molecular formula C21H29N3O5S B2429223 2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049389-05-0

2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2429223
CAS No.: 1049389-05-0
M. Wt: 435.54
InChI Key: HMWAOIKLDLPMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of methoxy groups attached to a benzene ring, a piperazine moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-methoxyphenylamine with ethylene dibromide in the presence of a base such as potassium carbonate to form 1-(4-methoxyphenyl)piperazine.

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the piperazine intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoic acid.

    Reduction: Formation of this compound amine derivative.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a similar methoxy substitution pattern.

    2,5-Dimethoxy-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: A structurally similar compound with a chlorine substitution instead of a methoxy group.

Uniqueness

2,5-Dimethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonamide groups provide a unique profile of reactivity and potential therapeutic effects, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-27-18-6-4-17(5-7-18)24-14-12-23(13-15-24)11-10-22-30(25,26)21-16-19(28-2)8-9-20(21)29-3/h4-9,16,22H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWAOIKLDLPMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.